molecular formula C10H18Cl3N3O B2955547 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride CAS No. 1707580-86-6

1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride

Cat. No.: B2955547
CAS No.: 1707580-86-6
M. Wt: 302.62
InChI Key: ICYRKGWNNURLMA-UHFFFAOYSA-N
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Description

1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride is a piperazine derivative featuring a 4-methoxy-substituted pyridine ring at the 2-position of the piperazine core, synthesized as a trihydrochloride salt. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating biological targets, particularly serotonin (5-HT) receptors . Trihydrochloride salts are commonly employed to improve aqueous solubility and stability, critical for pharmacokinetic optimization .

Properties

IUPAC Name

1-(4-methoxypyridin-2-yl)piperazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.3ClH/c1-14-9-2-3-12-10(8-9)13-6-4-11-5-7-13;;;/h2-3,8,11H,4-7H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYRKGWNNURLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)N2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride typically involves the following steps:

  • Formation of 4-Methoxypyridin-2-ylamine: This is achieved by reacting 4-methoxypyridine with an appropriate amine source under controlled conditions.

  • Piperazine Formation: The resulting 4-methoxypyridin-2-ylamine is then reacted with piperazine to form the desired compound.

  • Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the trihydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the pyridine or piperazine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: It has been investigated for its therapeutic potential in treating certain diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Positional Isomers: Pyridine Substitution

  • 1-(3-Methoxypyridin-2-yl)piperazine trihydrochloride (CAS 1707714-57-5) Structural Difference: Methoxy group at pyridine 3-position vs. 4-position. Pyridine 4-methoxy substitution may enhance steric accessibility compared to 3-methoxy . Applications: Both compounds serve as building blocks for bioactive molecules, but differential substitution could tailor selectivity for specific targets .

Aromatic Ring Variants

  • 1-(2-Methoxyphenyl)piperazine Derivatives Structural Difference: Phenyl ring replaces pyridine, with methoxy at the 2-position. 2-Methoxy substitution on phenyl correlates with 5-HT1B receptor agonism, as seen in , whereas pyridine-based analogues may exhibit distinct receptor profiles . Biological Activity: 1-(2-Methoxyphenyl)piperazine derivatives show variable effects on sympathetic nerve discharge, unlike pyridinyl analogues, which may have more predictable interactions .

Halogenated Analogues

  • 1-(3-Fluoropyridin-4-yl)piperazine Trihydrochloride (CAS 1707358-41-5)
    • Structural Difference : Fluorine at pyridine 3-position vs. methoxy at 4-position.
    • Impact : Fluorine’s electronegativity increases lipophilicity, enhancing blood-brain barrier penetration. Methoxy groups improve hydrogen-bonding capacity, favoring solubility .
    • Applications : Fluorinated derivatives are prioritized in CNS-targeting drug development, while methoxy-substituted compounds may excel in peripheral targets .

Complex Derivatives

  • ML267 (4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide)
    • Structural Difference : Carbothioamide group replaces trihydrochloride salt.
    • Impact : The carbothioamide enhances inhibitory activity against bacterial phosphopantetheinyl transferase, whereas the trihydrochloride form prioritizes solubility for in vivo studies .
    • Applications : ML267 demonstrates antibacterial efficacy, while 1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride may serve as a precursor for similar inhibitors .

Physical Properties

Compound Molecular Weight Melting Point (°C) Solubility (NMR Data)
This compound 290.59 (calc.) Not reported High (trihydrochloride salt)
1-(3-Fluoropyridin-4-yl)piperazine trihydrochloride 289.03 Not reported Moderate (fluorine enhances lipophilicity)
1-(2-Methoxyphenyl)piperazine dihydrochloride 323.83 146–148 High (dihydrochloride salt)

Receptor Selectivity

  • 5-HT1A/1B Receptor Modulation :
    • 1-(4-Methoxypyridin-2-yl)piperazine : Predicted to exhibit 5-HT1B selectivity due to pyridine’s electron-deficient ring, contrasting with phenyl-based analogues (e.g., 1-(m-trifluoromethylphenyl)piperazine, a 5-HT1B agonist) .
    • 1-(2-Methoxyphenyl)piperazine : Acts as a 5-HT1B agonist with variable effects on locomotor activity, suggesting receptor subtype specificity influenced by aromatic system .

Pharmacological Effects

  • Locomotor Activity : 1-(m-chlorophenyl)piperazine (m-CPP) suppresses ambulatory behavior via 5-HT1C/1B receptors, a trait shared by pyridinyl analogues but modulated by substituent electronics .

Biological Activity

1-(4-Methoxypyridin-2-yl)piperazine trihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a methoxypyridine moiety. This structural configuration is crucial for its interaction with biological targets.

Property Details
Molecular Formula C10_{10}H14_{14}Cl3_3N3_3O
Molecular Weight 292.66 g/mol
Solubility Soluble in water due to trihydrochloride form

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Notably, it has been investigated for its role as a ligand in receptor binding studies, particularly with G protein-coupled receptors (GPCRs). The compound's ability to modulate receptor activity suggests potential therapeutic applications in neuropharmacology and other fields.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of piperazine compounds can possess significant antibacterial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. For instance, similar compounds have shown low minimum inhibitory concentrations (MICs) against these pathogens .
  • Cytotoxic Effects : Some studies have indicated that piperazine derivatives can induce cell death in cancer cell lines through mechanisms such as necroptosis. This suggests that this compound may have potential as an anticancer agent .
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors implies potential applications in treating mood disorders and other neurological conditions. Its affinity for serotonin and dopamine receptors may influence mood regulation and neurotransmission.

Case Studies and Research Findings

Several research studies have explored the biological activity of piperazine derivatives, providing insights into their pharmacological potential:

  • Antibacterial Studies : A study demonstrated that piperazine derivatives exhibited potent antibacterial activity against Pseudomonas aeruginosa, with MIC values significantly lower than traditional antibiotics like norfloxacin .
  • Cytotoxicity in Cancer Cells : Research on related compounds has shown their ability to induce apoptosis in leukemic cells via necroptotic pathways, suggesting a promising avenue for cancer therapy .
  • Receptor Binding Studies : Investigations into the binding affinities of piperazine derivatives to various receptors have revealed their potential as modulators of neurotransmitter systems, which could lead to new treatments for psychiatric disorders.

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